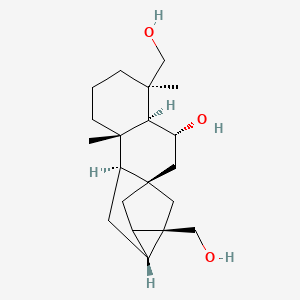
Trachyloban-6B,17,18-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trachyloban-6B,17,18-triol is a diterpenoid compound characterized by a pentacyclic carbon skeleton with a tricyclo [3.2.1.0] octane system for the rings C, D, and E. This compound is part of the trachylobane family of diterpenes, which are known for their complex molecular structures and diverse biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trachyloban-6B,17,18-triol typically involves a bioinspired two-phase synthetic strategy. The first phase provides enantioselective and scalable access to the trachylobane skeleton, while the second phase employs chemical C-H oxidation methods to introduce the hydroxyl groups at the 6B, 17, and 18 positions . Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid and catalytic amounts of transition metals like palladium or ruthenium .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Trachyloban-6B,17,18-triol undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl or carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, palladium catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines.
Major Products Formed
The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound, which can exhibit different biological activities .
科学研究应用
Chemistry: Used as a starting material for the synthesis of more complex diterpenoids.
Biology: Investigated for its role in plant defense mechanisms and as a potential bioactive compound.
Medicine: Explored for its cytotoxic properties against cancer cell lines and its potential as an anti-inflammatory agent.
Industry: Utilized in the development of natural product-based pesticides and herbicides
作用机制
The mechanism of action of trachyloban-6B,17,18-triol involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the antiapoptotic protein Bcl-xL, leading to the induction of apoptosis in cancer cells. Additionally, it may modulate various signaling pathways involved in inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
- ent-Trachyloban-18-oic acid
- ent-Trachyloban-3β-ol
- ent-18-Hydroxy-trachyloban-3-one
- Isopimara-7,15-dien-3β-ol
Uniqueness
Trachyloban-6B,17,18-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other trachylobane diterpenoids. Its ability to undergo selective oxidation and substitution reactions further enhances its versatility as a synthetic intermediate and bioactive compound .
属性
分子式 |
C20H32O3 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC 名称 |
(1S,3R,4S,5R,9S,10R,12R,13S)-5,13-bis(hydroxymethyl)-5,9-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecan-3-ol |
InChI |
InChI=1S/C20H32O3/c1-17(10-21)4-3-5-18(2)15-6-12-13-7-19(15,8-14(23)16(17)18)9-20(12,13)11-22/h12-16,21-23H,3-11H2,1-2H3/t12-,13?,14-,15+,16-,17+,18+,19-,20+/m1/s1 |
InChI 键 |
BKQODMJLTYMIPZ-XMGBTHNHSA-N |
手性 SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]34[C@H]2C[C@@H]5C(C3)[C@@]5(C4)CO)O)C)CO |
规范 SMILES |
CC1(CCCC2(C1C(CC34C2CC5C(C3)C5(C4)CO)O)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


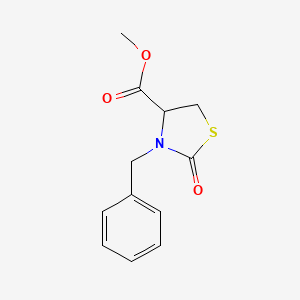
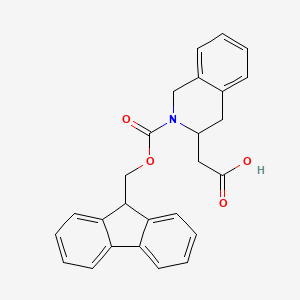
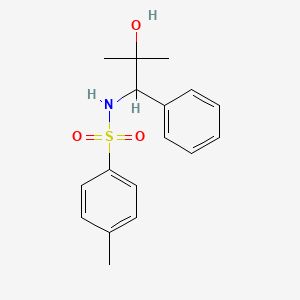
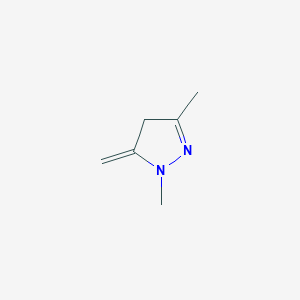
![3-[4-(diethoxyphosphorylmethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13395319.png)
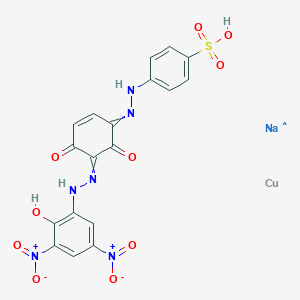
![2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone](/img/structure/B13395331.png)
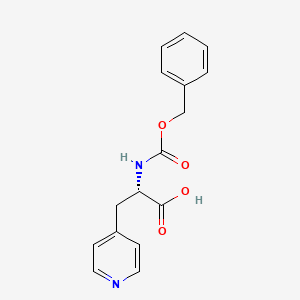
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13395340.png)
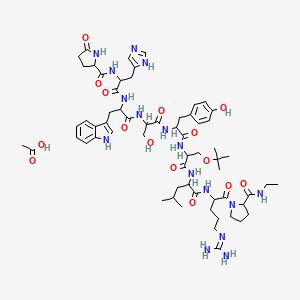
![2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13395350.png)
![2-[[2-[[2-[[1-[2-[[6-amino-2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B13395358.png)

![1-[4-[4-(1-Cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B13395368.png)
